molecular formula C15H19N3O3 B2994100 N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide CAS No. 688773-77-5

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Cat. No.: B2994100
CAS No.: 688773-77-5
M. Wt: 289.335
InChI Key: BTPIMOQWADYUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is a compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide typically involves the reaction of quinazoline derivatives with butylamine. One common method involves the use of ammonium thiocyanate and cyanoacetic acid hydrazide through a multicomponent reaction (MCR) to prepare the precursor, which is then treated with butylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield quinazoline derivatives with reduced functional groups.

Scientific Research Applications

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the death of bacterial cells. In cancer research, it has been found to intercalate with DNA, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is unique due to its specific butyl group substitution, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Biological Activity

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological evaluations, and detailed research findings.

Synthesis of this compound

The compound is synthesized through various chemical reactions involving quinazoline derivatives. The synthesis typically employs methods such as condensation reactions between appropriate amines and carbonyl compounds followed by purification steps to yield the final product. For example, the use of dicyclohexylcarbodiimide (DCC) in coupling reactions has been noted for creating amide bonds effectively in similar quinazolinone derivatives .

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. In a study evaluating several 2,4-dioxoquinazoline derivatives, it was found that certain compounds displayed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), SK-MEL-2 (melanoma), and IGROV1 (ovarian cancer) . The mechanism of action is often attributed to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation.

Anticonvulsant Activity

The anticonvulsant potential of quinazoline derivatives has also been explored. A preliminary evaluation indicated that some synthesized compounds exhibited moderate to significant anticonvulsant activity when tested using the Maximal Electroshock (MES) method . The structure-activity relationship (SAR) studies suggest that modifications in the quinazoline ring can enhance or diminish this activity.

Antimicrobial Activity

Studies have shown that quinazoline derivatives possess antibacterial and antifungal properties. Testing against various bacterial strains revealed modest activity, indicating potential for further development as antimicrobial agents . The presence of specific functional groups appears to play a crucial role in enhancing these activities.

Case Studies and Research Findings

  • Antitumor Efficacy Against MCF-7 Cells :
    • Compound Tested : this compound.
    • Results : Exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil, indicating strong potential for further investigation in cancer therapy .
  • Anticonvulsant Screening :
    • Method : MES-induced seizure model.
    • Findings : Certain derivatives showed significant protection against seizures, suggesting a viable pathway for developing new anticonvulsant medications .

Data Tables

Biological Activity Compound Cell Line/Model IC50/Activity Level
AntitumorThis compoundMCF-7Comparable to 5-FU
AnticonvulsantVarious Quinazoline DerivativesMES ModelModerate to Significant
AntimicrobialQuinazoline DerivativesVarious StrainsModest Activity

Properties

IUPAC Name

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-3-9-16-13(19)8-10-18-14(20)11-6-4-5-7-12(11)17-15(18)21/h4-7H,2-3,8-10H2,1H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPIMOQWADYUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.